molecular formula C8H10O3 B1625855 Methyl 4,5-dimethyl-2-furoate CAS No. 61834-24-0

Methyl 4,5-dimethyl-2-furoate

Cat. No.: B1625855
CAS No.: 61834-24-0
M. Wt: 154.16 g/mol
InChI Key: WJWPDGWSQADZFK-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-furoate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with two methyl groups at positions 4 and 5, and an ester group at position 2

Biochemical Analysis

Biochemical Properties

Methyl 4,5-dimethyl-2-furoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to participate in Diels-Alder reactions, which are crucial for the synthesis of complex organic molecules . The compound interacts with enzymes such as furan oxidases, which facilitate its conversion into more reactive intermediates. These interactions are essential for the compound’s role in various metabolic pathways, where it acts as a substrate or intermediate.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress responses, potentially through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . This activation can lead to increased production of antioxidant proteins, thereby enhancing the cell’s ability to manage oxidative stress. Additionally, the compound’s impact on cellular metabolism includes alterations in the levels of key metabolites, which can influence overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It is known to undergo nucleophilic substitution reactions, which can lead to the formation of covalent bonds with target proteins . These interactions can result in enzyme inhibition or activation, depending on the nature of the binding. Furthermore, the compound’s ability to modulate gene expression is linked to its interaction with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models have been investigated to understand its safety and efficacy. At lower dosages, the compound has been found to be relatively safe, with minimal adverse effects . At higher dosages, toxic effects such as liver damage and oxidative stress have been observed. These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its conversion into more reactive intermediates. Enzymes such as furan oxidases and esterases play a crucial role in its metabolism, facilitating its breakdown and subsequent utilization in various biochemical processes . The compound’s involvement in these pathways can influence metabolic flux and the levels of key metabolites, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s ability to cross cellular membranes and its affinity for certain tissues can influence its overall bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often directed to particular cellular compartments through targeting signals and post-translational modifications . These localization patterns are crucial for its interactions with target biomolecules and its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,5-dimethyl-2-furoate can be synthesized through several methods. One common approach involves the esterification of 4,5-dimethyl-2-furoic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process generally includes the esterification of 4,5-dimethyl-2-furoic acid with methanol, followed by purification steps such as distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-2-furoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,5-dimethyl-2-furoate has several applications in scientific research:

Comparison with Similar Compounds

Methyl 4,5-dimethyl-2-furoate can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block in organic synthesis. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.

Properties

IUPAC Name

methyl 4,5-dimethylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-5-4-7(8(9)10-3)11-6(5)2/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWPDGWSQADZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543730
Record name Methyl 4,5-dimethylfuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61834-24-0
Record name Methyl 4,5-dimethylfuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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